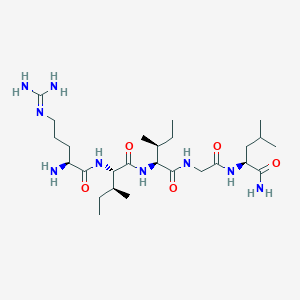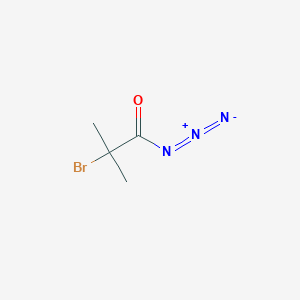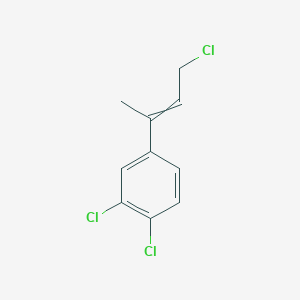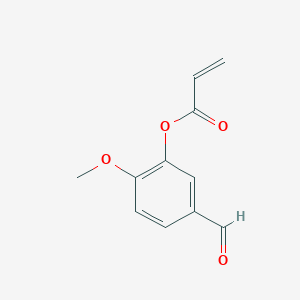
(3S)-Tridec-1-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-Tridec-1-YN-3-OL is an organic compound characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the S-configuration. This compound is part of the alkyne family and has significant applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Tridec-1-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: The alkyne undergoes hydroxylation to introduce the hydroxyl group at the third carbon atom. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxylation process efficiently.
Catalysts: Employing catalysts that are cost-effective and provide high yields.
Continuous Flow Systems: Implementing continuous flow systems to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-Tridec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using appropriate reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3S)-Tridec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-Tridec-1-YN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl group and triple bond allow it to interact with enzymes and other proteins.
Pathways: It can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparación Con Compuestos Similares
(3R)-Tridec-1-YN-3-OL: The enantiomer of (3S)-Tridec-1-YN-3-OL with different stereochemistry.
Tridec-1-YN-3-OL: The racemic mixture containing both (3S) and (3R) forms.
Other Alkynes: Compounds with similar alkyne structures but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Propiedades
Número CAS |
649561-40-0 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
(3S)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3/t13-/m1/s1 |
Clave InChI |
NBXOZWAKVAGNDB-CYBMUJFWSA-N |
SMILES isomérico |
CCCCCCCCCC[C@@H](C#C)O |
SMILES canónico |
CCCCCCCCCCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)


![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)


![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)

